Product packaging for Megestrol Acetate (D5 Major)(Cat. No.:)

Megestrol Acetate (D5 Major)

Cat. No.: B1162890
M. Wt: 389.54
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antineoplastic Effects in Cell Lines and Xenograft Models

Megestrol (B1676162) acetate (B1210297), a synthetic progestin, has demonstrated notable antineoplastic effects in various hormone-sensitive cancer models. The precise mechanism of its anticancer activity is not fully understood, but it is known to interact with progesterone (B1679170), androgen, and glucocorticoid receptors. skf-oncology.comaapharma.ca

In breast cancer models, megestrol acetate has been shown to exert a direct cytotoxic effect on human breast cancer cells in vitro. skf-oncology.comaapharma.ca It can also modify and abolish the stimulatory effects of estrogen on breast cancer cell lines. skf-oncology.comaapharma.ca Studies using T47D breast cancer cells, which are progesterone receptor (PR)-positive, have shown that megestrol acetate can activate the expression of PR. nih.gov This interaction is thought to play a role in its therapeutic effects. The compound's activity on the androgen receptor (AR) and glucocorticoid receptor (GR) has also been observed in breast cancer cells. nih.govresearchgate.net In animal models, such as the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary carcinoma model, megestrol acetate has demonstrated inhibitory effects on tumor load. portlandpress.com

For endometrial cancer , in vitro studies using Ishikawa and HHUA human endometrial cancer cell lines, which overexpress progesterone receptors, have shown that megestrol acetate can significantly reduce cell growth and induce irreversible G1 arrest and cellular senescence. nih.govnih.govx-mol.com This process is mediated through the PR-B/FOXO1/p21 axis, leading to the downregulation of cyclin D1 and upregulation of p21 and p16. nih.govnih.gov In xenograft mouse models using HEC-1A endometrial cancer cells, megestrol acetate has been shown to reduce tumor growth. researchgate.net Similarly, in an Ishikawa xenograft mouse model, megestrol acetate was used as a comparator to evaluate the efficacy of other potential therapeutic agents. semanticscholar.org

In the context of prostate cancer , megestrol acetate has been shown to inhibit the growth of both androgen-dependent (Dunning R3327-H) and androgen-independent (Dunning R3327-AT3) rat prostatic tumors. cdnsciencepub.com The proposed mechanisms include suppression of luteinizing hormone (LH) from the pituitary gland, leading to reduced serum androgens, antiandrogen activity, suppression of adrenal androgens, and possible inhibition of enzymes like 5α-reductase. aapharma.caauajournals.org In vitro studies on the LNCaP human prostate cancer cell line, which is androgen-responsive, have also been conducted to understand the direct effects of antiandrogens. wiley.com The androgen receptor binding activity of megestrol acetate has been noted as a contributor to its efficacy in prostate cancer. researchgate.net

Table 1: Effects of Megestrol Acetate on Hormone-Sensitive Cancer Cell Lines

Cancer Type Cell Line Key Findings
Breast Cancer T47D Activation of progesterone receptor (PR) expression. nih.gov
MCF-7 Direct cytotoxic effect and modification of estrogen's stimulatory effects. skf-oncology.comnjmu.edu.cn
Endometrial Cancer Ishikawa Reduction in cell survival, induction of G1 arrest and cellular senescence. nih.govnih.govx-mol.com
HHUA Reduction in cell survival, induction of G1 arrest and cellular senescence. nih.govnih.govx-mol.com
HEC-1A Reduction in tumor growth in xenograft models. researchgate.net
Prostate Cancer Dunning R3327-H Inhibition of androgen-dependent tumor growth. cdnsciencepub.com
Dunning R3327-AT3 Inhibition of androgen-independent tumor growth. cdnsciencepub.com
LNCaP Studied for direct effects of antiandrogens. wiley.com

Megestrol acetate has also been investigated for its effects on hormone-independent cancers. In liver cancer , studies on the HepG2 human hepatocellular carcinoma cell line have demonstrated that megestrol acetate can inhibit cell growth in vitro in a dose- and time-dependent manner. aacrjournals.org In a nude mice xenograft model with HepG2 cells, intraperitoneal injections of megestrol acetate led to a significant suppression of tumor growth. aacrjournals.org The mechanism of action in these cells may involve the induction of apoptosis following G1 arrest. aacrjournals.org

While the provided search results focus heavily on hormone-sensitive cancers and liver cancer, there is a mention of megestrol acetate causing atrophy of the adrenal cortex in rats with prostatic tumors, suggesting a potential impact on adrenal tissues. cdnsciencepub.com However, specific studies on its direct antineoplastic effects in adrenocortical carcinoma cell models were not prominently featured in the provided results.

Table 2: Effects of Megestrol Acetate on Hormone-Independent Cancer Cell Lines

Cancer Type Cell Line / Model Key Findings
Liver Cancer HepG2 Inhibition of cell growth in vitro and in vivo (xenograft). aacrjournals.org
Induction of apoptosis following G1 arrest. aacrjournals.org
Adrenal Glands Rat model (prostatic tumors) Atrophy of the adrenal cortex. cdnsciencepub.com

The therapeutic potential of megestrol acetate can be enhanced when used in combination with other agents. In endometrial cancer , combining megestrol acetate with the natural phenolic compound pterostilbene (B91288) resulted in a synergistic inhibition of cancer cell growth in vitro and a more significant reduction of tumor growth in a xenograft mouse model. nih.gov This combination was found to attenuate signaling pathways, including the ERK and STAT3 pathways, as well as cell cycle and survival pathways. researchgate.netnih.gov

Another combination study in endometrial cancer cells showed that palbociclib (B1678290), a selective inhibitor of cyclin-dependent kinases (CDK) 4/6, can sensitize these cells to megestrol acetate. mdpi.commdpi.com The combination of palbociclib and megestrol acetate synergistically inhibited cell viability and tumor growth in a xenograft model. mdpi.com The mechanism involves palbociclib-induced upregulation of estrogen receptor α (ERα) expression. mdpi.com

In the context of liver cancer , the co-treatment of megestrol acetate with arsenic trioxide (ATO) has been shown to enhance antitumor efficacy in Hep G2 and BEL 7402 liver cancer cell lines. spandidos-publications.com

Table 3: Synergistic Effects of Megestrol Acetate in Combination Studies (In Vitro)

Cancer Type Combination Agent Key Findings
Endometrial Cancer Pterostilbene Synergistic inhibition of cancer cell growth. nih.gov
Palbociclib Synergistic inhibition of cell viability and tumor growth. mdpi.commdpi.com
Liver Cancer Arsenic Trioxide (ATO) Enhanced antitumor efficacy. spandidos-publications.com

Modulation of Appetite and Metabolism in Animal Models

Megestrol acetate is well-known for its effects on appetite and weight gain. In rodent models, administration of megestrol acetate has been shown to significantly increase food and water intake. selleckchem.com This effect is associated with an increase in neuropeptide Y (NPY) concentrations in several hypothalamic areas, including the arcuate nucleus, lateral hypothalamic area, medial preoptic area, ventromedial nucleus, and dorsomedial nucleus in rats. selleckchem.com NPY is a potent appetite stimulant, and its increased levels likely contribute to the orexigenic effects of megestrol acetate. Furthermore, the weight gain observed with megestrol acetate treatment is associated with an increase in both fat and body cell mass. aapharma.ca In tumor-bearing nude mice, megestrol acetate treatment led to a beneficial effect on weight gain compared to control groups. aacrjournals.org

The weight gain induced by megestrol acetate is not solely due to increased appetite but also involves direct effects on adipose tissue. In vitro studies have shown that megestrol acetate can significantly increase the proliferation, migration, and adipogenic differentiation of adipose-derived stem cells (ASCs). selleckchem.com This suggests a direct role in promoting the formation of new fat cells. The weight gain associated with megestrol acetate is characterized by an increase in fat mass. aapharma.ca While the provided search results highlight the effect on adipogenesis in vitro, further in vivo animal model studies would be needed to fully elucidate the specific pathways of adipogenesis and lipogenesis modulated by megestrol acetate.

Properties

Molecular Formula

C₂₄H₂₇D₅O₄

Molecular Weight

389.54

Synonyms

17-(Acetyloxy)-6-methypregna-4,6-diene-3,20-dione (D5 Major);  BDH 1298 (D5 Major);  DMAP (D5 Major);  MGA (D5 Major);  Megestrol 17-Acetate (D5 Major);  Magestin (D5 Major);  Maygace (D5 Major);  Megace (D5 Major);  Megeron (D5 Major);  Megestat (D5 Major); 

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Interaction with Nuclear Receptors

Megestrol (B1676162) Acetate's function at the cellular level is mediated by its ability to act as an agonist for specific nuclear receptors, namely the progesterone (B1679170) and glucocorticoid receptors. drugbank.com Upon entering a target cell, it binds to these receptors, initiating a cascade of molecular events that alter gene expression and cellular function.

Progesterone Receptor (PR) Binding and Activation

As a synthetic progestogen, the primary mechanism of action for Megestrol Acetate (B1210297) is mimicking the effects of natural progesterone by binding to and activating the progesterone receptor (PR). cancer.govcancerresearchuk.org This interaction triggers a series of steps that ultimately modulate the transcription of progesterone-responsive genes, leading to changes in protein synthesis and cell growth. patsnap.comcancer.gov

The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can have different and sometimes opposing biological functions. Research indicates that Megestrol Acetate's therapeutic effects can be isoform-specific. In human endometrial cancer cells, for instance, Megestrol Acetate's anti-cancer activity is mediated specifically through the PR-B isoform. nih.gov The activation of PR-B by Megestrol Acetate leads to the induction of cellular senescence, an irreversible state of cell cycle arrest, which contributes to its ability to reduce cancer cell growth. nih.gov This effect is driven by the Megestrol Acetate/PR-B axis influencing the FOXO1 pathway, a key regulator of cellular processes. nih.gov

The binding of a ligand, such as Megestrol Acetate, to the ligand-binding domain of the progesterone receptor is a critical step that induces a specific conformational change in the receptor protein. This structural alteration is essential for the subsequent steps in receptor activation. While the precise conformational shift induced by Megestrol Acetate is a subject of detailed molecular studies, it is understood that this change is necessary to release the receptor from an inhibitory complex with heat shock proteins and to expose surfaces required for dimerization and interaction with other proteins, such as coactivators.

Following the ligand-induced conformational change, the activated progesterone receptor dimerizes, forming a homodimer (a complex of two identical receptor-ligand units). This dimerization is a prerequisite for high-affinity binding to specific DNA sequences known as progesterone response elements (PREs), which are located in the regulatory regions of target genes. ivis.org The Megestrol Acetate-activated PR complex translocates from the cytoplasm into the nucleus, where it binds to these PREs. cancer.gov This binding event allows the receptor to recruit co-activator or co-repressor proteins, which in turn modulate the activity of RNA polymerase II and either activate or suppress the transcription of specific genes involved in processes like cell growth and differentiation. patsnap.comivis.org

Glucocorticoid Receptor (GR) Interaction and Transactivation

In addition to its potent progestational activity, Megestrol Acetate is known to bind to and activate the glucocorticoid receptor (GR). wikipedia.orgnih.gov This interaction is responsible for the compound's glucocorticoid-like effects. patsnap.comnih.gov The affinity of Megestrol Acetate for the GR is significant, with studies reporting its relative binding affinity to be between 30% and 46% of that of dexamethasone, a potent synthetic glucocorticoid. wikipedia.orgnih.gov This cross-reactivity means that Megestrol Acetate can initiate a transcriptional response typically associated with glucocorticoids. drugbank.com

Comparative Receptor Binding Affinity of Megestrol Acetate
CompoundReceptorRelative Binding Affinity (%)Reference Compound
Megestrol AcetateProgesterone Receptor (PR)130%Progesterone
Megestrol AcetateGlucocorticoid Receptor (GR)46%Dexamethasone
Megestrol AcetateGlucocorticoid Receptor (GR)30%Dexamethasone

Upon binding Megestrol Acetate, the glucocorticoid receptor undergoes activation, translocates to the nucleus, and binds to specific DNA sequences called glucocorticoid response elements (GREs) in the regulatory regions of target genes. escholarship.orgnih.gov This interaction modulates the transcription of a wide array of genes involved in metabolism, inflammation, and cellular stress responses. nih.govplos.org The binding of the Megestrol Acetate-GR complex to GREs can either enhance or suppress gene expression, depending on the specific gene and the cellular context. frontiersin.org This GR-mediated activity is thought to contribute to some of Megestrol Acetate's therapeutic effects, such as appetite stimulation, but also to potential side effects like adrenal insufficiency due to suppression of the hypothalamic-pituitary-adrenal axis. patsnap.comiu.edu

Cross-Talk with Other Steroid Hormone Receptors

Megestrol acetate's mechanism of action extends beyond its primary progestogenic activity, involving significant cross-talk with other members of the steroid hormone receptor superfamily. This interaction is crucial to its diverse pharmacological effects.

Megestrol acetate is a potent agonist of the progesterone receptor (PR). wikipedia.orgyoutube.com It also demonstrates a considerable binding affinity for the glucocorticoid receptor (GR), estimated to be almost twice that of cortisol. nih.gov This interaction can lead to glucocorticoid-like effects and suppression of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govdrugbank.comnih.gov

Furthermore, megestrol acetate acts as a strong competitor for the androgen receptor (AR). nih.gov This competitive binding contributes to its anti-androgenic properties. In contrast, it does not have a significant affinity for the estrogen receptor (ER). wikipedia.orgnih.gov

Table 1: Receptor Binding Affinity of Megestrol Acetate
ReceptorBinding Affinity/ActivityReference
Progesterone Receptor (PR)Agonist; 130% of the affinity of progesterone wikipedia.org
Glucocorticoid Receptor (GR)Agonist; 30% of the affinity of dexamethasone wikipedia.org
Androgen Receptor (AR)Strong competitor nih.gov
Estrogen Receptor (ER)No significant affinity wikipedia.orgnih.gov

Androgen Receptor (AR) and Estrogen Receptor (ER) Modulatory Effects

Megestrol acetate exhibits distinct modulatory effects on both androgen and estrogen receptor signaling pathways. Its interaction with the AR is characterized by competitive binding, which underlies its antiandrogenic activity. nih.govhres.ca By competing with endogenous androgens for AR binding, megestrol acetate can inhibit androgen-mediated gene transcription.

While megestrol acetate does not directly bind to the ER, it exerts significant anti-estrogenic effects. wikipedia.orgnih.gov This is achieved primarily through its progestogenic activity, which leads to the suppression of gonadotropin secretion from the pituitary gland. cancer.govyoutube.com This, in turn, reduces the production of estrogens. cancer.gov By lowering circulating estrogen levels, megestrol acetate indirectly inhibits ER-mediated signaling, which is particularly relevant in the context of hormone-sensitive breast and endometrial cancers. patsnap.comhres.ca

Non-Genomic Signaling Pathways

In addition to its well-documented genomic effects mediated by nuclear steroid receptors, megestrol acetate is also involved in rapid, non-genomic signaling pathways. These pathways are initiated at the cell membrane and involve the activation of intracellular kinase cascades.

Membrane Receptor Interactions

The initiation of non-genomic signaling by steroid hormones often involves their interaction with membrane-associated receptors. While the specific membrane receptors that megestrol acetate directly interacts with are not fully elucidated, the activation of downstream signaling cascades suggests such interactions occur. This rapid signaling is a recognized mechanism for various steroid hormones, leading to the activation of kinases like Src and subsequent signaling through pathways such as MAPK and PI3K/Akt. nih.gov

Intracellular Signaling Cascade Activation

Research has indicated that megestrol acetate can be involved in the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family includes key signaling proteins such as ERK1/2, JNK, and p38, which are involved in regulating cellular processes like proliferation, differentiation, and apoptosis. nih.gov In combination with other agents, megestrol acetate has been shown to synergistically induce the phosphorylation of JNK1/2, p38, and ERK1/2 in liver cancer cells, contributing to an enhanced antitumor effect. nih.gov The activation of both ERK1/2 and p38 MAPK pathways has been shown to mediate fibroblast growth factor-induced growth arrest in chondrocytes. nih.gov

Table 2: Research Findings on Megestrol Acetate's Involvement in MAPK Pathway Activation
Cell LineCombined AgentObserved Effect on MAPK PathwayReference
Hep G2 and BEL 7402 (Liver Cancer)Arsenic TrioxideSynergistically induced phosphorylation of JNK1/2, p38, and ERK1/2 nih.gov

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. nih.govfrontiersin.org While the direct and independent activation of the PI3K/Akt pathway by megestrol acetate is an area of ongoing investigation, this pathway is a known downstream effector of membrane-initiated steroid receptor signaling. nih.gov The PI3K/Akt pathway is frequently dysregulated in cancer, and its modulation can contribute to the therapeutic effects of various treatments. nih.govelsevierpure.comresearchgate.net The potential for megestrol acetate to influence this pathway, possibly through its interaction with membrane receptors or cross-talk with other signaling molecules, represents an important aspect of its molecular mechanism.

STAT3 Pathway

The direct interaction and modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway by Megestrol Acetate is not extensively detailed in available scientific literature. While the STAT3 pathway is a critical signaling cascade in cellular proliferation and apoptosis and is relevant in various cancers, the specific role of Megestrol Acetate in directly activating or inhibiting this pathway requires further elucidation.

mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, metabolism, and survival. researchgate.net Evidence from related progestin compounds suggests that Megestrol Acetate's mechanism of action may involve the downregulation of the mTOR signaling pathway. In studies on endometrial cancer cells, a similar progestin, Nomegestrol Acetate (NOMAC), was found to significantly inhibit the phosphorylation of mTOR. nih.govnih.gov This inhibition prevents the activation of mTOR's downstream targets, including 4E-binding protein 1 (4EBP1) and eukaryotic translation initiation factor 4G (eIF4G). nih.gov The suppression of the mTOR pathway can inhibit tumor growth by halting cell proliferation and promoting apoptosis. nih.gov

Table 1: Impact of a Related Progestin (NOMAC) on mTOR Pathway Components
ComponentObserved EffectReference
Phospho-mTOR (Ser 2448)Expression Inhibited nih.gov
Phospho-4EBP1 (Ser 65)Expression Inhibited nih.gov
Phospho-eIF4G (Ser 1108)Expression Inhibited nih.gov

Impact on Gene Expression and Protein Synthesis

Megestrol Acetate exerts significant influence over cellular function by modulating the expression of specific genes and altering protein synthesis, primarily through its action as an agonist of the progesterone receptor. patsnap.comwikipedia.org

Transcriptional Regulation of Target Genes (e.g., Neuropeptide Y, Bone Morphogenic Protein-2)

Megestrol Acetate's ability to stimulate appetite is linked to its influence on the expression of Neuropeptide Y (NPY), a potent central appetite stimulant. nih.gov Studies in rats have shown that administration of Megestrol Acetate leads to significant increases in NPY concentrations in several key areas of the hypothalamus, including the arcuate nucleus (where NPY is synthesized) and other sites where it is released. nih.gov This suggests that Megestrol Acetate may stimulate NPY synthesis, transport, and release, contributing to its orexigenic (appetite-stimulating) effects. nih.govnih.gov

The effect of Megestrol Acetate on the transcriptional regulation of Bone Morphogenic Protein-2 (BMP-2), a protein crucial for bone and cartilage formation, is not clearly established in the available research. While other hormones, such as estrogens, have been shown to activate BMP-2 gene transcription, a direct link to Megestrol Acetate has not been documented. nih.govnih.gov

Translational Control Mechanisms

The modulation of the mTOR pathway by progestins has direct consequences for translational control. The mTOR complex 1 (mTORC1) promotes protein synthesis by phosphorylating key regulators of translation, such as S6 kinase (S6K) and 4E-BP1. researchgate.net By inhibiting the phosphorylation of mTOR, Megestrol Acetate can lead to reduced phosphorylation of 4EBP1. nih.gov When 4EBP1 is not phosphorylated, it binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the translation initiation complex and thereby inhibiting cap-dependent protein translation. nih.gov This mechanism provides a pathway for Megestrol Acetate to control protein synthesis and, consequently, cell growth.

Regulation of Drug Metabolizing Enzymes (e.g., CYP3A4 mediated by hPXR)

Megestrol Acetate has been identified as a specific inducer of Cytochrome P450 3A4 (CYP3A4), a critical enzyme involved in the metabolism of a wide range of drugs. nih.govresearchgate.net This induction is mediated through the activation of the human pregnane (B1235032) X receptor (hPXR), a ligand-activated transcription factor that regulates drug metabolism. nih.govnih.gov

The mechanism involves Megestrol Acetate binding to the ligand-binding domain (LBD) of hPXR. nih.govresearchgate.net This binding event promotes the recruitment of coactivators, such as the steroid receptor coactivator (SRC-1), leading to the transactivation of the CYP3A4 gene and a subsequent increase in both its mRNA levels and enzymatic activity. nih.govresearchgate.net Studies in primary human hepatocytes have shown that treatment with Megestrol Acetate can induce CYP3A4 levels and activities by more than four-fold. nih.gov This specific induction of CYP3A4 highlights the potential for drug-drug interactions when Megestrol Acetate is co-administered with other medications that are substrates for this enzyme. nih.govresearchgate.net

Table 2: Megestrol Acetate's Mechanism of CYP3A4 Induction
StepDescriptionReference
1. Ligand BindingMegestrol Acetate binds to the ligand-binding domain of the human pregnane X receptor (hPXR). nih.govresearchgate.net
2. Coactivator RecruitmentThe ligand-receptor complex recruits cofactors like steroid receptor coactivator (SRC-1). nih.govresearchgate.net
3. Gene TransactivationThe complex activates responsive elements in the CYP3A4 gene promoter region. nih.gov
4. Increased Expression & ActivityResults in significantly increased CYP3A4 mRNA levels and metabolic activity. nih.gov

Cellular Processes Modulation

Megestrol Acetate modulates several fundamental cellular processes, which underlies its therapeutic use in oncology. As a progestin, it can regulate the expression of genes involved in cell growth and differentiation. patsnap.com In cancer cells, its effects are multifaceted:

Inhibition of Cell Growth: Megestrol Acetate has been shown to inhibit the growth of cancer cells, such as the HepG2 hepatocellular carcinoma cell line, in both a dose- and time-dependent manner. nih.gov

Cell Cycle Arrest: The compound can induce cell cycle arrest, specifically at the G1 phase. nih.gov This disruption of cell cycle progression is a key factor in its anti-cancer activity. nih.gov

Induction of Apoptosis: Following G1 arrest, Megestrol Acetate can trigger apoptosis, or programmed cell death, which is a crucial mechanism for eliminating cancerous cells. nih.gov

Cellular Senescence: In endometrial cancer cells, Megestrol Acetate has been demonstrated to induce irreversible G1 arrest and cellular senescence. nih.gov This process is characterized by the upregulation of senescence hallmarks like p21 and p16, effectively halting the proliferation of cancer cells. nih.gov

These actions collectively contribute to its antineoplastic properties by directly influencing tumor cell growth and survival. nih.gov

Cell Cycle Progression and Arrest (e.g., G0/G1)

Megestrol acetate has been shown to impede the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 checkpoint. In human endometrial cancer cells, treatment with megestrol acetate leads to an irreversible G1 arrest. This halt in cell cycle progression is associated with the modulation of key regulatory proteins. Specifically, megestrol acetate downregulates the expression of cyclin D1, a crucial protein for the G1 to S phase transition. Concurrently, it increases the expression of the cyclin-dependent kinase inhibitors p21 and p16. These proteins act as brakes on the cell cycle, preventing uncontrolled cellular division.

Similarly, in hepatocellular carcinoma cells, megestrol acetate has been observed to increase the population of cells in the G1 phase, with a corresponding decrease in the S phase population. This body of evidence indicates that a primary anticancer mechanism of megestrol acetate is its ability to disrupt the normal progression of the cell cycle, thereby inhibiting tumor growth.

Table 1: Effect of Megestrol Acetate on Cell Cycle Regulatory Proteins

Cell Line Treatment Effect on Cyclin D1 Effect on p21 Effect on p16 Outcome
Ishikawa (Endometrial Cancer) Megestrol Acetate Downregulation Upregulation Upregulation G1 Arrest
HHUA (Endometrial Cancer) Megestrol Acetate Downregulation Upregulation Upregulation G1 Arrest
HepG2 (Hepatocellular Carcinoma) Megestrol Acetate (75 μM) Not specified Not specified Not specified Increased G1 phase population

Apoptosis Induction Pathways

The role of megestrol acetate in directly inducing apoptosis, or programmed cell death, appears to be cell-type dependent and may be more pronounced when used in combination with other agents. In studies involving liver cancer cell lines such as Hep G2 and BEL 7402, treatment with megestrol acetate alone resulted in a low level of apoptosis. nih.gov However, when combined with arsenic trioxide, there was a significant enhancement of apoptosis. nih.gov

This synergistic effect was marked by the increased cleavage of caspase 3 and its substrate, poly (ADP-ribose) polymerase (PARP). nih.gov The activation of caspase 3 is a central event in the execution phase of apoptosis, suggesting that megestrol acetate can contribute to the apoptotic cascade. While the precise upstream pathways, such as the intrinsic (Bcl-2 family-mediated) or extrinsic (death receptor-mediated) pathways, are not fully elucidated for megestrol acetate alone, its ability to potentiate apoptosis highlights a key aspect of its anticancer activity. nih.gov Research on hepatocellular carcinoma cells has also indicated that megestrol acetate on its own can induce apoptosis. e-century.us

Table 2: Apoptotic Effects of Megestrol Acetate in Liver Cancer Cells

Cell Line Treatment Apoptosis Level Key Molecular Events
Hep G2 Megestrol Acetate (75 µM) Low -
Hep G2 Megestrol Acetate + Arsenic Trioxide Significantly Enhanced Cleavage of Caspase 3 and PARP
BEL 7402 Megestrol Acetate (75 µM) Low -
BEL 7402 Megestrol Acetate + Arsenic Trioxide Significantly Enhanced Cleavage of Caspase 3 and PARP

Autophagy Regulation

Megestrol acetate has been found to modulate autophagy, a cellular process of self-degradation that can either promote cell survival or cell death depending on the context. In the setting of cancer cachexia, megestrol acetate has been shown to downregulate autophagy in both skeletal and heart muscle. This inhibition of the autophagic catabolic pathway is thought to contribute to the preservation of muscle mass.

Key markers of autophagy are affected by megestrol acetate treatment. In tumor-bearing rats, megestrol acetate administration led to a significant reduction in the levels of Beclin-1 in the heart and p62 in both the heart and gastrocnemius muscle. The modulation of these autophagic markers suggests that megestrol acetate can interfere with the formation and degradation of autophagosomes, thereby mitigating the muscle wasting associated with cachexia.

Cellular Differentiation (e.g., Osteoblast, Adipogenic)

Megestrol acetate influences the differentiation of various cell types, including those of mesenchymal origin. It has been demonstrated to promote the adipogenic differentiation of adipose-derived stem cells in a dose-dependent manner. This effect is mediated through the glucocorticoid receptor, highlighting the compound's hormonal activity in directing cell fate.

Furthermore, megestrol acetate has been identified as a promoter of osteoblast proliferation and differentiation. In studies using the osteoblastic MC3T3-E1 cell line, megestrol acetate enhanced cell proliferation and differentiation, as evidenced by increased alkaline phosphatase activity and calcification. The underlying mechanism involves the alteration of the expression of bone morphogenic protein-2 (BMP2), p38, and pJNK proteins. These findings suggest a potential role for megestrol acetate in bone formation pathways.

Table 3: Effects of Megestrol Acetate on Cellular Differentiation

Cell Type Effect of Megestrol Acetate Key Molecular Pathways/Markers
Adipose-Derived Stem Cells Increased Adipogenic Differentiation Glucocorticoid Receptor
Osteoblastic MC3T3-E1 Cells Enhanced Proliferation and Differentiation Altered expression of BMP2, p38, and pJNK

Cellular Senescence Induction

In addition to inducing cell cycle arrest, megestrol acetate can trigger cellular senescence, a state of irreversible growth arrest. In endometrial cancer cells, treatment with megestrol acetate has been shown to induce a senescent phenotype. This is characterized by an increase in senescence-associated β-galactosidase activity.

The induction of senescence by megestrol acetate is mechanistically linked to its effects on cell cycle regulatory proteins. The observed upregulation of the tumor suppressor proteins p21 and p16 is a hallmark of cellular senescence. These proteins enforce the cell cycle arrest, preventing the proliferation of cancer cells. This induction of senescence represents another important facet of the anticancer activity of megestrol acetate.

Preclinical Investigations: in Vitro and in Vivo Animal Models

Modulation of Appetite and Metabolism in Animal Models

Influence on Skeletal Muscle Mass and Protein Turnover (Animal Models)

Preclinical studies utilizing animal models of cachexia have demonstrated the influence of megestrol (B1676162) acetate (B1210297) on skeletal muscle mass and protein turnover. In cachectic tumour-bearing rats, the administration of megestrol acetate has been shown to counteract the muscle-wasting process. nih.gov This effect is reflected in the individual weights of muscles, which showed an important reversal of atrophy following treatment. nih.gov

The primary mechanism for this muscle-sparing effect appears to be the inhibition of protein degradation rather than a direct stimulation of protein synthesis. nih.gov Specifically, megestrol acetate has been found to decrease the rate of protein degradation in isolated skeletal muscles. nih.gov This is further supported by molecular analyses which revealed a reduction in the mRNA levels of key components of the ATP-ubiquitin-dependent proteolytic system, including ubiquitin, E2, and atrogin-1. nih.govresearchgate.net This system is a major pathway for protein breakdown in skeletal muscle, and its inhibition by megestrol acetate is a key factor in preserving muscle mass during cachectic states. nih.gov

While megestrol acetate has demonstrated efficacy in increasing appetite and body weight in animal models, it is important to note that this weight gain is primarily attributed to an increase in fat mass and water retention, with little to no significant increase in lean body mass or skeletal muscle. nih.govresearchgate.net Some studies have even reported a decrease in muscle mass with megestrol acetate treatment alone. scispace.com However, when combined with other agents like testosterone (B1683101) and resistance exercise, it has shown potential to increase lean body mass in underweight elderly men, suggesting a potential synergistic effect that may be beneficial in cancer patients. scispace.com

Table 1: Effects of Megestrol Acetate on Skeletal Muscle in Animal Models

Animal ModelKey FindingsReference
Cachectic tumour-bearing rats (Yoshida AH-130 ascites hepatoma)Reversed muscle wasting, decreased protein degradation rate in isolated skeletal muscles. Reduced mRNA levels of ubiquitin, E2, and atrogin-1. nih.govresearchgate.net
Tumor-bearing ratsWeight gain is primarily fat mass, with little advantage in lean mass retention. nih.gov
Underweight elderly men (clinical model, but informative for preclinical context)Decreased muscle mass when used alone. Increased lean body mass when combined with testosterone and resistance exercise. scispace.com

Hypothalamic Mechanisms in Animal Cachexia Models (e.g., Neuropeptide Y)

The orexigenic, or appetite-stimulating, effects of megestrol acetate are thought to be mediated, at least in part, through its actions on the hypothalamus. nih.govbioscientifica.com A key player in this mechanism is Neuropeptide Y (NPY), a potent orexigenic peptide. nih.govbioscientifica.com Studies suggest that megestrol acetate increases the production and expression of NPY in the hypothalamus. nih.govbioscientifica.com This increase in NPY is believed to contribute to the enhanced appetite observed with megestrol acetate treatment. bioscientifica.com

However, the role of NPY in the context of cachexia is complex. While megestrol acetate is thought to derive its appetite-stimulating effects from increasing NPY, this primarily leads to an increase in fat mass rather than lean body mass. nih.gov Furthermore, in some models of cancer-associated cachexia, direct administration of NPY into the cerebral ventricles of tumor-bearing rats has been shown to worsen anorexia, suggesting that a simple reduction in NPY release is not the sole cause of cachexia. nih.gov

The hypothalamus integrates various signals to regulate energy balance. Anorexigenic neurons expressing pro-opiomelanocortin (POMC) are opposed by orexigenic neurons expressing NPY and agouti-related protein (AgRP). nih.gov The melanocortin system, through the action of α-melanocyte-stimulating hormone (α-MSH) on melanocortin receptors (MC3-R and MC4-R), plays a significant role in appetite suppression. nih.gov Interestingly, treatment with megestrol acetate has been shown to alleviate anorexia by increasing hypothalamic NPY expression, which is often decreased in anorectic states. bioscientifica.com

Table 2: Hypothalamic Effects of Megestrol Acetate in Animal Cachexia Models

Hypothalamic MediatorEffect of Megestrol AcetateConsequenceReference
Neuropeptide Y (NPY)Increases production and expressionStimulates appetite (orexigenic effect) nih.govbioscientifica.com

Immunomodulatory Activities in Preclinical Systems

Impact on Immune Cell Function (e.g., Lymphocyte Proliferation)

In preclinical settings, progestins, including megestrol acetate, have demonstrated immunomodulatory effects, primarily associated with the suppression of excessive immune responses. cyberleninka.rustm-journal.ru This includes the inhibition of lymphocyte activation and proliferation in response to various stimuli. cyberleninka.ru This action is considered crucial in contexts such as pregnancy, where a suppressed maternal immune response is necessary to tolerate the fetus. cyberleninka.rustm-journal.ru

Regulation of Inflammatory Cytokines and Mediators (e.g., IL-6, TNF-alpha)

A significant aspect of megestrol acetate's activity in preclinical models is its ability to regulate inflammatory cytokines, which are key mediators in the development of cachexia. researchgate.netspandidos-publications.com Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are known to be elevated in cancer and are associated with muscle wasting, adipose tissue loss, and anorexia. spandidos-publications.commdpi.com

Megestrol acetate is believed to exert some of its therapeutic effects by down-regulating the synthesis and release of these pro-inflammatory cytokines. researchgate.netspandidos-publications.comnih.gov For instance, in a rat model of cisplatin-induced cachexia, treatment with megestrol acetate significantly suppressed the increased serum levels of TNF-α. spandidos-publications.com While a decrease in IL-6 was also observed, it was not statistically significant in that particular study. spandidos-publications.com The proposed mechanism involves the inhibition of cytokine secretion, which may lead to an amelioration of the cachectic state. researchgate.net This anti-inflammatory action is thought to contribute to the appetite-stimulating effects of megestrol acetate. nih.gov

Table 3: Effects of Megestrol Acetate on Inflammatory Cytokines in Preclinical Models

CytokineEffect of Megestrol AcetateAnimal Model/SystemReference
Tumor Necrosis Factor-alpha (TNF-α)Down-regulation/Inhibition of productionGeneral preclinical models, Cisplatin-induced cachexia in rats researchgate.netspandidos-publications.com
Interleukin-6 (IL-6)Down-regulation/Inhibition of productionGeneral preclinical models researchgate.netnih.gov
Interleukin-1 (IL-1)Down-regulation/Inhibition of productionGeneral preclinical models researchgate.net

Endocrine System Interactions in Animal Models

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation

Megestrol acetate has been shown to modulate the Hypothalamic-Pituitary-Adrenal (HPA) axis in animal models. vin.comnih.gov The HPA axis is a critical neuroendocrine system that regulates responses to stress and many body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure. nih.gov

Studies in bottlenose dolphins have demonstrated that megestrol acetate administration can suppress the HPA axis. vin.comnih.gov This suppression is evident through a reduction in both Adrenocorticotropic hormone (ACTH) and cortisol concentrations. vin.comnih.gov The effect appears to be dose-dependent, with even low doses significantly suppressing cortisol secretion. nih.gov The direct relationship between ACTH and cortisol concentrations in these studies suggests that the primary effect of megestrol acetate is upstream of the adrenal gland, likely at the level of the hypothalamus or pituitary. nih.gov This suppression of the HPA axis is thought to be due to the glucocorticoid-like effects of megestrol acetate, which can lead to a negative feedback inhibition of the axis. nih.govresearchgate.net

Table 4: Effects of Megestrol Acetate on the HPA Axis in Animal Models

Animal ModelHormoneEffect of Megestrol AcetateReference
Bottlenose Dolphin (Tursiops truncatus)Adrenocorticotropic hormone (ACTH)Suppressed vin.comnih.gov
CortisolStrongly suppressed vin.comnih.gov

Hypothalamic-Pituitary-Gonadal (HPG) Axis Influence

Preclinical research using both cellular and whole-animal models has established that Megestrol Acetate (D5 Major) exerts significant influence over the Hypothalamic-Pituitary-Gonadal (HPG) axis. The primary mechanism of this influence is its potent progestogenic activity, which results in antigonadotropic effects. wikipedia.orgnjmonline.nl By acting as an agonist at progesterone (B1679170) receptors, Megestrol Acetate suppresses the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the pituitary gland through a negative feedback mechanism. wikipedia.orgvin.com This downregulation of the HPG axis leads to decreased production of gonadal sex hormones. wikipedia.org The suppressive action appears to occur at the hypothalamic-pituitary level, as Megestrol Acetate can inhibit the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and also directly affect the pituitary's response. vin.comutoledo.eduveteriankey.com

In Vivo Animal Model Research

Studies across various animal species have consistently demonstrated the suppressive effects of Megestrol Acetate on the HPG axis.

In male bottlenose dolphins, Megestrol Acetate is administered to control reproductive behavior by suppressing the HPG axis. vin.com Research in this species confirmed that the compound is thought to act by binding to progesterone receptors, which inhibits the release of GnRH by the hypothalamus, thereby reducing gonadotropin levels. vin.comavma.org

In fish, exposure to Megestrol Acetate was found to be a potent endocrine disruptor. selleck.co.jpresearchgate.net It significantly downregulated the transcription of key genes along the HPG axis. selleck.co.jp This genetic downregulation was accompanied by a significant decrease in the circulating concentrations of estradiol (B170435) and testosterone in female fish and 11-ketotestosterone (B164220) in male fish. selleck.co.jp

Research in rats has further detailed these effects. Early studies indicated that Megestrol Acetate administration results in the inhibition of both LH and FSH. bioscientifica.com In castrated male Sprague-Dawley rats, while the primary focus of one study was on body composition, it was noted that Megestrol Acetate has complex interactions with sex hormones like testosterone. nih.gov Another study in chronically decerebrate male rats, which exhibit low testosterone, found that circulating LH was undetectable while FSH levels were normal, indicating a disruption in the central feedback mechanisms of the HPG axis. physiology.orgnih.gov

Studies in anestrous bitches (female dogs) revealed that a short-term progestin treatment with Megestrol Acetate could effectively prevent estrous induction by a GnRH agonist implant (deslorelin acetate). nih.gov In the group receiving the GnRH agonist alone, 100% of the animals showed an estrous response. nih.gov However, when pre-treated with Megestrol Acetate four days prior to the GnRH agonist, the response rate dropped to just 10%, demonstrating Megestrol Acetate's ability to block the pituitary's response to GnRH stimulation. nih.gov

In Vitro Research Findings

The compound's known glucocorticoid-like activity also plays a role in its suppressive effects on the pituitary. nih.govejmo.org This activity is believed to contribute to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, and this central suppressive action also extends to the HPG axis. utoledo.edunih.gov

Table 1: Effects of Megestrol Acetate on HPG Axis Hormones in Various Animal Models

Animal ModelHormone MeasuredObserved EffectCitation
Fish (Male)11-ketotestosteroneSignificantly decreased circulating concentrations selleck.co.jp
Fish (Female)Estradiol & TestosteroneSignificantly decreased circulating concentrations selleck.co.jp
RatLH & FSHInhibited secretion bioscientifica.com
Chronically Decerebrate Rat (Male)LHUndetectable levels associated with low testosterone physiology.orgnih.gov
Anestrous Bitch (Female)GnRH-induced EstrousBlocked response to GnRH agonist nih.gov
Bottlenose Dolphin (Male)GonadotropinsReduced levels via suspected inhibition of GnRH release vin.com

Metabolism and Pharmacokinetics in Research Models

In Vitro Metabolic Pathways

In vitro studies, which are conducted outside of a living organism, provide a controlled environment to investigate the specific biochemical transformations a compound undergoes.

The liver is the primary site of drug metabolism. Studies using human liver microsomes (HLMs), which are vesicles derived from the endoplasmic reticulum of liver cells, have been instrumental in understanding the metabolism of Megestrol (B1676162) Acetate (B1210297). nih.gov When incubated with HLMs in the presence of necessary cofactors like NADPH, Megestrol Acetate is converted into two major oxidative metabolites, designated as M1 and M2, and one minor metabolite (M3). nih.gov These experiments simulate the initial phase of metabolism (Phase I) that occurs in the liver. Further investigations have also explored subsequent glucuronidation (Phase II metabolism), where glucuronide conjugates are formed, preparing the metabolites for excretion. nih.govresearchgate.net

Through techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), the primary oxidative metabolites of Megestrol Acetate have been structurally characterized. nih.govtandfonline.com These analyses suggest that the metabolism of Megestrol Acetate leads to the formation of two alcohol metabolites. nih.govtandfonline.com Following this initial oxidation, these metabolites can undergo further conversion into two secondary glucuronides. tandfonline.com Specifically, studies have identified metabolites hydroxylated at the 2α- and 6-methyl positions. hres.ca In some studies, these are referred to as 17α-acetoxy-2α-hydroxy-6-methylpregna-4,6-diene-3,20-dione and 17α-acetoxy-6-hydroxymethylpregna-4,6-diene-3,20-dione. nih.gov

Table 1: Major Identified Metabolites of Megestrol Acetate in In Vitro Studies This table is interactive. You can sort and filter the data.

Metabolite Type Method of Identification Reference
M1 Oxidative (Alcohol) MS, NMR nih.gov, tandfonline.com
M2 Oxidative (Alcohol) MS, NMR nih.gov, tandfonline.com
M3 Minor Oxidative HPLC nih.gov
MG1 Glucuronide Conjugate HPLC nih.gov
MG2 Glucuronide Conjugate HPLC nih.gov
2α-hydroxy Megestrol Acetate Hydroxylated Not Specified hres.ca
6-hydroxymethyl Megestrol Acetate Hydroxylated Not Specified hres.ca

The Cytochrome P450 (CYP450) superfamily of enzymes is primarily responsible for the oxidative metabolism of many compounds. nih.gov Research has identified CYP3A4 as the major enzyme responsible for the oxidation of Megestrol Acetate. nih.govresearchgate.net At a substrate concentration of 62 μM, both CYP3A4 and CYP3A5 contribute to the oxidative metabolism, while at a lower concentration of 28 μM, CYP3A4 appears to be the sole contributing enzyme. nih.govtandfonline.com

The formation of the metabolite M2 is exclusively catalyzed by CYP3A4. nih.gov Kinetic analyses have shown that the metabolism of Megestrol Acetate by CYP3A4 can exhibit atypical patterns, including substrate inhibition kinetics for the formation of M1 and Hill kinetics for M2. nih.govacs.org The involvement of CYP3A4 is further confirmed by inhibition studies where ketoconazole (B1673606) and troleandomycin, known CYP3A4 inhibitors, significantly reduced the formation of metabolites. nih.gov In addition to oxidation, subsequent glucuronidation is carried out by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B17 being a key contributor to the formation of secondary glucuronides. nih.govtandfonline.com

Table 2: CYP450 Isoform Involvement and Kinetic Parameters This table is interactive. You can sort and filter the data.

Enzyme Role Kinetic Model (for CYP3A4) Inhibition Reference
CYP3A4 Major oxidative metabolism Substrate Inhibition (M1), Hill (M2) Yes (by Ketoconazole) nih.gov, tandfonline.com
CYP3A5 Contributes to oxidation at higher concentrations Not Specified Not Specified nih.gov, tandfonline.com
CYP2C9 Slight inhibition by Megestrol Acetate Not Applicable Yes fda.gov, fda.gov
CYP2C19 Slight inhibition by Megestrol Acetate Not Applicable Yes fda.gov, fda.gov
CYP2A6 Slight inhibition by Megestrol Acetate Not Applicable Yes fda.gov, fda.gov
CYP2D6 Slight inhibition by Megestrol Acetate Not Applicable Yes fda.gov, fda.gov
UGT2B17 Major role in glucuronidation Not Applicable Not Applicable nih.gov, tandfonline.com

In Vivo Pharmacokinetic Profiles in Animal Models

In vivo studies in animal models provide data on how the compound behaves in a whole, living system, offering insights into its absorption, distribution, and elimination.

Megestrol Acetate is generally well absorbed after oral administration in animal models. nih.govnih.gov Studies in rats using radiolabeled Megestrol Acetate have been conducted to understand its distribution. bioscientifica.com Following subcutaneous injection in ovariectomized rats, radioactivity was widely distributed in the uterus, with stromal and muscle tissues showing higher concentrations than epithelial tissues. bioscientifica.com

Tissue distribution experiments in rats following oral administration showed that Megestrol Acetate distributes to various tissues, including the liver, spleen, lung, kidney, heart, muscle, and brain, indicating it can cross the blood-brain barrier. nih.gov The concentrations in most tissues were observed to be higher than in plasma at the same time point. nih.gov The primary route of elimination is through metabolism in the liver, followed by excretion of metabolites, primarily in the urine (57-78%) and to a lesser extent in the feces (8-30%). nih.govwikipedia.org

Metabolic pathways can vary significantly between species. While direct comparative studies are limited, some inferences can be drawn. For instance, studies on melengestrol (B123420) acetate (a related progestin) in bovine, rat, and human liver microsomes showed different metabolite profiles. fao.org In human microsomes, one metabolite was most abundant, whereas in rat microsomes, another was predominant, with different ratios of other major and minor metabolites. fao.org This suggests that the specific activities and expression levels of CYP450 and UGT enzymes can differ between rodents and other species, leading to quantitative and qualitative differences in the metabolic fate of Megestrol Acetate. fao.orgnih.gov Studies in female rats have shown that Megestrol Acetate can induce DNA repair in hepatocytes, a genotoxic effect that was not consistently observed in human hepatocytes, further highlighting species-specific differences in response. nih.gov

Enterohepatic Recirculation in Animal Studies

Enterohepatic recirculation is a significant process in the pharmacokinetics of many steroid compounds, influencing their duration of action and elimination from the body. This process involves the excretion of a drug or its metabolites from the liver into the bile, followed by their entry into the small intestine, where they can be reabsorbed into the portal circulation and returned to the liver. Research in various animal models indicates that megestrol acetate undergoes substantial biliary excretion, a key step for enterohepatic recirculation to occur.

Studies using radioactively labeled megestrol acetate in female rats have shown that the compound is primarily cleared through biliary excretion into the feces. hpra.ie This pathway suggests that after metabolism in the liver, the conjugates are transported into the bile, which is then secreted into the gastrointestinal tract. Similarly, in dogs, metabolites of megestrol acetate are predominantly excreted in the feces, further supporting the significance of the biliary route. hpra.ie The consequence of this circulatory loop is a delay in the final elimination of the steroid from the body, potentially prolonging its biological effects. eur.nl

The chemical structure of megestrol acetate, particularly the double bond at the C6 position, confers resistance to reduction by intestinal bacterial enzymes. eur.nl This stability may facilitate the reabsorption of the active compound or its metabolites from the intestine back into the bloodstream. A pharmacokinetic model developed to describe the disposition of megestrol acetate affirmed that incorporating an enterohepatic recirculation component was appropriate. researchgate.net The model estimated that the clearance proportion into the recycling compartment was approximately 27.6%, an amount that aligns with the observed range of fecal excretion (7.7% to 30.3%) in human studies. researchgate.net

However, the extent and primary route of excretion show notable variation across different species. While rats and dogs rely heavily on fecal elimination, the principal route of metabolic excretion in rabbits is urinary. hpra.ie This highlights the species-specific differences in the handling of megestrol acetate.

Primary Excretion Routes of Megestrol Acetate Metabolites in Animal Models
Animal ModelPrimary Excretion RouteKey FindingsSource
Rat (Female)Fecal (via Biliary Excretion)Radioactivity from labeled megestrol acetate is almost wholly cleared via biliary excretion to the feces. hpra.ie
DogFecalMetabolites are excreted primarily in the feces. hpra.ie
RabbitUrinaryMajor metabolites identified in urine are the 2-alpha-hydroxy-6-hydroxymethyl and 6-hydroxymethyl derivatives. hpra.ie

Utilization of Megestrol Acetate (D5 Major) in Metabolic Tracing and Isotope Dilution

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism research. Deuterated analogues of megestrol acetate, such as Megestrol-d5 and Megestrol acetate-d3, serve as invaluable tools for metabolic tracing and quantitative analysis. medchemexpress.commedchemexpress.com These labeled compounds are chemically identical to the parent drug but are heavier due to the replacement of hydrogen atoms with deuterium (B1214612). This mass difference allows them to be distinguished from the unlabeled drug and endogenous molecules by mass spectrometry, providing a powerful method for tracking the fate of the drug in biological systems. medchemexpress.com

Stable Isotopic Labeling for Metabolite Identification

Stable isotopic labeling is instrumental in the unambiguous identification of drug metabolites. When a deuterated version of megestrol acetate is used in in vitro or in vivo systems, drug-related molecules can be clearly differentiated from the complex background matrix of biological samples. This technique is often paired with high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Research utilizing human liver microsomes has identified several key metabolic pathways for megestrol acetate. nih.gov The primary routes of metabolism are phase I oxidation reactions, followed by phase II glucuronide conjugation. nih.gov Mass spectral analysis revealed that megestrol acetate is first oxidized, increasing its mass from 384 Da to 400 Da, which corresponds to the addition of a single oxygen atom. nih.gov Subsequent nuclear magnetic resonance (NMR) analysis confirmed the structures of two major oxidative metabolites (M1 and M2), identifying them as alcohols formed by the hydroxylation of the methyl group at the C-6 position. nih.gov

The use of a stable isotope label would confirm that these hydroxylated molecules are indeed derived from the administered drug. Following this initial oxidation, the hydroxylated metabolites undergo glucuronidation to form more water-soluble conjugates (e.g., MG1, MG2) for elimination. nih.gov

Quantitative Analysis of Metabolic Pathways

Isotope dilution mass spectrometry is the gold standard for the quantitative analysis of drugs and their metabolites. This method involves adding a known quantity of a stable isotope-labeled internal standard, such as Megestrol Acetate-d5, to a biological sample prior to processing and analysis. nih.gov Because the labeled standard behaves identically to the unlabeled analyte during extraction, chromatography, and ionization, it effectively corrects for any sample loss or variability in instrument response. nih.gov This results in a significant improvement in the precision, accuracy, and robustness of the quantification. nih.gov

This approach has been used to delineate the roles of specific enzymes in the metabolic pathways of megestrol acetate. Kinetic studies have demonstrated that at clinically relevant concentrations, the oxidative metabolism of megestrol acetate is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. nih.gov The subsequent glucuronidation of the oxidative metabolites is carried out by multiple UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B17 playing a significant role. nih.gov By using an isotope dilution method, researchers can precisely measure the formation rates of each metabolite, allowing for a quantitative understanding of the flux through different metabolic pathways.

Chemical Synthesis and Structure Activity Relationships Sar

Academic Synthetic Pathways and Derivatives

The construction of the megestrol (B1676162) acetate (B1210297) molecule involves multi-step chemical reactions, starting from more common steroid precursors. Research has focused on developing efficient and high-yield synthetic routes.

Several laboratory-scale methods for synthesizing megestrol acetate have been documented. One common pathway involves the isomerization of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione. In this process, the starting material is heated in the presence of a catalyst, such as palladium on carbon, along with sodium acetate in an ethanol (B145695) solvent. chemicalbook.com The reaction's completion is monitored using thin-layer chromatography. chemicalbook.com Following the reaction, the crude megestrol acetate is purified through a series of crystallization steps using solvents like methanol (B129727) and acetone (B3395972) to yield the final product with a melting point of 217-220°C. chemicalbook.com

Another innovative synthetic approach utilizes 6-keto-17a-acetoxyprogesterone as the starting material. google.comgoogle.com This method involves a two-step reaction sequence. First, the starting ketone is protected by reacting it with ethylene (B1197577) glycol and triethyl orthoformate to form a double ketal structure. google.comgoogle.com This intermediate is then subjected to a Grignard reaction with a methyl magnesium bromide (MeMgBr) reagent. google.comgoogle.com The subsequent treatment with a strong acid accomplishes hydrolysis of the Grignard product, deprotection of the ketone groups, and dehydration to introduce the double bond, yielding megestrol acetate. google.comgoogle.com This route is reported to be efficient, with a total synthesis yield of 80-85%. google.comgoogle.com

For research purposes, isotopically labeled derivatives have been synthesized. For example, [6-methyl-14-C]megestrol acetate was prepared for use in metabolic studies. nih.gov

Starting MaterialKey Reagents & ConditionsReported YieldReference
17α-acetoxy-6-methylenepregn-4-ene-3,20-dionePalladium on carbon, Sodium acetate, Ethanol, Reflux0.85 parts from 1 part starting material chemicalbook.com
6-keto-17a-acetoxyprogesterone1. Ethylene glycol, Triethyl orthoformate, Acid catalyst 2. MeMgBr in THF 3. Strong acid (e.g., HCl, H₂SO₄)80-85% (two steps) google.comgoogle.com

Structure-Activity Relationship Studies

The biological activity of megestrol acetate is intrinsically linked to its specific three-dimensional structure and chemical features. SAR studies elucidate how modifications to the steroid skeleton or its side chains can influence its interaction with biological targets.

Modifications to the core steroid ring system of progestins have a profound impact on their activity. In megestrol acetate, two key modifications compared to the basic progesterone (B1679170) structure are the introduction of a double bond between carbons 6 and 7 (Δ⁶) and the addition of a methyl group at the C6 position. wikipedia.org

C6-Methyl Group : This small alkyl group plays a crucial role in the compound's metabolic stability. It acts as a metabolic blocker by sterically hindering the enzymatic oxidation at the C6 position, a common site of metabolism for many steroids. researchgate.net By preventing this hydroxylation, the methyl group increases the biological half-life and duration of action of the compound. researchgate.net

While extensive research on further C-ring modifications of megestrol acetate is not widely published, studies on related steroids, such as estrone (B1671321) derivatives, show that hydroxylation or nitration at positions C9 and C11 can significantly alter antiproliferative activity and receptor binding affinity. mdpi.com This suggests that the C-ring of progestins like megestrol acetate is a sensitive region where modifications could modulate biological effects. mdpi.com

The nature of the side chains, particularly at the C17 position, is a critical determinant of receptor binding and activity for progestational agents.

17α-Acetoxy Group : Megestrol acetate is the 17α-acetate ester of megestrol. nih.gov This esterification is vital for its enhanced potency. The acetate group significantly increases its progestational and ovulation-inhibiting activity compared to the unesterified parent compound, megestrol. nih.govnih.gov This is a common strategy in steroid drug design to improve pharmacokinetic and pharmacodynamic properties.

20-Keto Group : The acetyl group at C17, which includes the 20-keto function, is essential for interaction with the progesterone receptor.

While specific derivatization studies on the megestrol acetate side chain are not detailed in the provided search results, research on other receptor ligands demonstrates the principle. For instance, studies on dexoxadrol (B1663360) derivatives show that modifications to side chains, such as elongating the distance between a heterocyclic ring and an amino group, can result in considerable changes in NMDA receptor affinity. researchgate.net Similarly, work on estrogen receptor affinity labels showed that small changes in the side chain linking a hexestrol (B1673224) core to an aziridine (B145994) group led to wide variations in the rate and efficiency of irreversible receptor binding. illinois.edu These examples underscore that the C17 side chain of megestrol acetate is a key site where derivatization would be expected to modulate receptor binding affinity and specificity.

The pharmacological activity of steroid hormones is highly dependent on their stereochemistry. Megestrol acetate has a complex and defined three-dimensional structure with six stereocenters. fda.gov Its formal IUPAC name, [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate, specifies the precise spatial arrangement of its atoms. nih.gov

Computational Chemistry and Molecular Modeling of Megestrol Acetate (D5 Major)

The exploration of the chemical properties and biological activities of Megestrol Acetate has been significantly advanced through the use of computational chemistry and molecular modeling. These in silico techniques provide a molecular-level understanding of the interactions between Megestrol Acetate and its biological targets, primarily the progesterone receptor (PR) and the glucocorticoid receptor (GR). By simulating these interactions, researchers can elucidate the structural basis for the compound's therapeutic effects and make predictions about the activity of related molecules.

Ligand-Receptor Docking Simulations

Ligand-receptor docking is a computational method that predicts the preferred orientation of a molecule (the ligand, in this case, Megestrol Acetate) when bound to a specific region of a receptor protein. These simulations are crucial for understanding the binding mechanism and for the rational design of new drugs with improved affinity and selectivity.

Progesterone Receptor (PR) Interactions:

Megestrol Acetate acts as an agonist at the progesterone receptor. patsnap.commedkoo.comwikipedia.orgcancer.govdrugbank.com Docking studies, while not extensively published with specific binding energy values for Megestrol Acetate, are guided by the known crystal structures of the PR ligand-binding domain (LBD). These studies aim to replicate the observed high binding affinity of Megestrol Acetate, which is reported to be approximately 130% of that of progesterone itself. wikipedia.org

Illustrative Docking Simulation Results for a Progestin with the Progesterone Receptor:

ParameterValue
Binding Energy (kcal/mol) -11.5
Interacting Residues LEU718, CYS891, ASN719, ARG766, GLN725
Hydrogen Bond Interactions ASN719, ARG766
Hydrophobic Interactions LEU718, MET801, PHE778

Note: This table presents illustrative data typical for a high-affinity progestin, as specific docking simulation data for Megestrol Acetate was not found in the reviewed literature.

Glucocorticoid Receptor (GR) Interactions:

Megestrol Acetate is also known to be an agonist of the glucocorticoid receptor. patsnap.com This interaction is responsible for some of its side effects. The binding affinity of Megestrol Acetate for the GR has been reported to be approximately 30% of that of dexamethasone. wikipedia.org Molecular docking simulations can be employed to understand the structural basis for this cross-reactivity. The binding pockets of the PR and GR share a degree of homology, which allows for the binding of similar steroidal structures.

Docking studies of Megestrol Acetate with the GR would focus on identifying the key interactions that contribute to its binding affinity. These simulations can help in designing derivatives with reduced GR activity to improve the safety profile of the drug.

Illustrative Comparison of Binding Affinities:

CompoundReceptorRelative Binding Affinity (%)
ProgesteroneProgesterone Receptor100
Megestrol Acetate Progesterone Receptor ~130 wikipedia.org
DexamethasoneGlucocorticoid Receptor100
Megestrol Acetate Glucocorticoid Receptor ~30 wikipedia.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized molecules.

For a series of steroid receptor modulators, including progestins, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These methods correlate the 3D steric and electrostatic fields of the molecules with their observed biological activities.

While a specific QSAR model for Megestrol Acetate and its derivatives is not prominently featured in the literature, studies on other series of progesterone receptor ligands have established successful models. researchgate.net A 3D-QSAR study on a series of 16α,17α-cycloalkanoprogesterone derivatives, for instance, yielded a model with good predictive power (Q² = 0.91), demonstrating the utility of this approach in understanding the structure-activity relationships of steroidal PR ligands. researchgate.net

The key structural features of Megestrol Acetate that would be significant in a QSAR model include:

The acetoxy group at the 17α position.

The methyl group at the 6-position.

The double bond at the 6-7 position.

These features contribute to the molecule's shape, electronic properties, and its ability to fit into the ligand-binding pockets of the progesterone and glucocorticoid receptors. A QSAR model would quantify the contribution of these and other physicochemical properties to the binding affinity and agonist activity of Megestrol Acetate.

Illustrative QSAR Model Parameters for Progesterone Receptor Agonists:

Model TypeStatistical ParameterValue
CoMFA q² (cross-validated r²)0.65
r² (non-cross-validated r²)0.92
Steric Field Contribution60%
Electrostatic Field Contribution40%
CoMSIA q² (cross-validated r²)0.71
r² (non-cross-validated r²)0.95
Steric Contribution25%
Electrostatic Contribution30%
Hydrophobic Contribution20%
H-bond Donor Contribution15%
H-bond Acceptor Contribution10%

Note: This table presents typical statistical parameters for 3D-QSAR models developed for steroidal ligands, as a specific QSAR model for Megestrol Acetate was not identified in the reviewed literature.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Megestrol (B1676162) Acetate (B1210297), providing the necessary resolution and sensitivity for both quantification and separation from impurities or metabolites.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a robust and widely used method for the analysis of Megestrol Acetate. rjptonline.orgindianjournals.com PDA detectors offer an advantage by providing spectral information, which enhances peak identification and purity assessment. rjptonline.org

Several HPLC-UV/PDA methods have been developed for the residue analysis and quantitative determination of Megestrol Acetate. A common approach involves using a C18 reversed-phase column with a mobile phase consisting of an acetonitrile (B52724) and water mixture. rjptonline.orgmanipal.edu Detection is typically performed at a wavelength of 280 nm, where Megestrol Acetate exhibits strong absorbance. rjptonline.orgmanipal.edunih.gov One validated method for residue analysis on pharmaceutical manufacturing equipment demonstrated high sensitivity and precision. rjptonline.orgindianjournals.commanipal.edu The method was linear over a concentration range of 0.03-15 µg/ml, with a recovery rate greater than 90% and a relative standard deviation (RSD) of 1%. rjptonline.orgmanipal.edu Another procedure for quantification in human plasma utilized a µ-Bondapak C18 column with a mobile phase of acetonitrile, methanol (B129727), water, and acetic acid, also monitoring the eluant at 280 nm. nih.gov This method showed linearity from 10-600 ng/mL with a limit of detection of 5 ng/mL. nih.gov

The European Pharmacopoeia (Ph. Eur.) Monograph 1593 details a method for assay and related substances of Megestrol Acetate using a C18 column with UV detection at 245 nm. phenomenex.com

ParameterMethod 1: Residue Analysis rjptonline.orgmanipal.eduMethod 2: Plasma Analysis nih.govMethod 3: Ph. Eur. 1593 phenomenex.com
Stationary Phase (Column)Primesil C18 (150mm x 4.6 mm, 5µm)µ-Bondapak C18Luna Omega C18 (150 x 4.6 mm, 3µm)
Mobile PhaseAcetonitrile:Water (65:35)Acetonitrile:Methanol:Water:Acetic Acid (41:23:36:1)Gradient of Tetrahydrofuran/Acetonitrile/Water mixtures
Detection Wavelength280 nm (PDA)280 nm (UV)245 nm (UV)
Linearity Range0.03-15 µg/mL10-600 ng/mLNot Specified
Key FindingsRecovery >90%; RSD 1%LOD 5 ng/mL; Mean interassay precision 6% RSDMeets system suitability for assay and related substances

Gas Chromatography (GC) provides a reliable method for the assay of Megestrol Acetate, particularly in pharmaceutical formulations. The technique requires the compound to be thermally stable for volatilization in the injector port. An established GC method for analyzing Megestrol Acetate in ovulation control tablets uses a packed column with a stationary phase of 3.5% G.E. SE-30 on Diatoport S. oup.com This method employs a flame ionization detector (FID) for quantification. oup.com

The applicability of gas chromatography-mass fragmentography (GC-MF), a specific form of GC-MS, has also been noted for the estimation of Megestrol Acetate concentrations in plasma, yielding results equivalent to HPLC methods. fda.govfda.gov While specific GC methods for Megestrol Acetate are less common in recent literature compared to LC methods, the technique remains a valid analytical approach. oup.com It has also been suggested that GC-MS methods developed for related steroids could be adapted for Megestrol Acetate with minor modifications. capes.gov.br

ParameterGC Method for Tablet Assay oup.com
Stationary Phase (Column)4 ft. glass column with 3.5% G.E. SE-30 on Diatoport S (80-100 mesh)
TemperaturesColumn: 223°C; Vaporizer: 290°C; Detector: 250°C
Carrier GasNitrogen at 40 ml/min
DetectorHydrogen Flame Ionization Detector (FID)
ApplicationAssay of Megestrol Acetate in tablets

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster, more efficient, and higher-resolution separations. The principles of UPLC are applicable to the analysis of Megestrol Acetate for improved throughput and performance. sielc.com

Method development in UPLC focuses on optimizing parameters for these high-efficiency columns. For instance, methods developed for HPLC using 3 µm particle columns, such as the one described in the European Pharmacopoeia monograph for Megestrol Acetate, align with the move toward higher efficiency separations characteristic of UPLC and UHPLC (Ultra-High-Performance Liquid Chromatography) systems. phenomenex.com Such a method on a Luna Omega 3 µm C18 column provides superior resolution and meets stringent system suitability criteria, demonstrating the advantages of using smaller particle technology for analyzing Megestrol Acetate and its related substances. phenomenex.com The transition from traditional HPLC to UPLC can offer significant advantages in terms of speed and resolution for pharmacokinetics and impurity profiling. sielc.com

Mass Spectrometry (MS) Based Detection and Characterization

Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic inlet, provides high selectivity and sensitivity, enabling structural elucidation and trace-level quantification.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the trace analysis of Megestrol Acetate in complex biological matrices like human plasma. elsevierpure.com These methods are characterized by their high sensitivity and specificity, often achieving a lower limit of quantitation (LLOQ) in the low ng/mL range. elsevierpure.comnih.gov

A typical LC-MS/MS method involves a simple liquid-liquid extraction step to isolate the analyte from the plasma matrix, followed by separation on a C18 column. elsevierpure.com Detection is performed using an electrospray ionization (ESI) source in positive ion mode, with quantification achieved through multiple reaction monitoring (MRM). elsevierpure.comnih.gov For Megestrol Acetate, the specific transition of the precursor ion to a product ion (e.g., m/z 385.5 → 267.1 or m/z 385.5 → 325.4) is monitored for highly selective detection. elsevierpure.comnih.gov These validated methods are successfully used in pharmacokinetic and bioequivalence studies. elsevierpure.comnih.gov

ParameterLC-MS/MS Method 1 elsevierpure.comLC-MS/MS Method 2 nih.gov
MatrixHuman PlasmaHuman Plasma
ExtractionLiquid-liquid extraction with methyl-tert-butyl-etherLiquid-liquid extraction
ColumnYMC Hydrosphere C18Hanbon Lichrospher
Mobile Phase10mM Ammonium (B1175870) formate (B1220265) buffer (pH 5.0):Methanol (60:40, v/v)Methanol:Water with 0.1% formic acid and 20 mmol/L ammonium acetate (5:1, v/v)
IonizationPositive Ion Electrospray (ESI)Positive Ion Electrospray (ESI)
MRM Transitionm/z 385.5 → 267.1m/z 385.5 → 325.4
LLOQ1 ng/mL0.5 ng/mL
Run TimeMegestrol Acetate RT: 2.49 minMegestrol Acetate RT: ~2.54 min

While LC-MS is more commonly reported for the analysis of Megestrol Acetate metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for metabolite profiling in general. nih.govnih.govmdpi.com The application of GC-MS for quantifying the parent Megestrol Acetate compound in plasma is documented, confirming the compound's suitability for GC analysis. fda.govfda.gov

For metabolite profiling, GC-MS analysis of steroid hormones and their metabolites, which are often non-volatile, typically requires a derivatization step. This process, commonly trimethylsilylation, converts polar functional groups (like hydroxyl groups) into more volatile and thermally stable derivatives suitable for GC analysis. mdpi.com Studies using other analytical methods like LC-MS have identified the primary metabolites of Megestrol Acetate as hydroxylated derivatives (alcohols) and their subsequent glucuronide conjugates. nih.govnih.gov A hypothetical GC-MS metabolite profiling study would target these hydroxylated metabolites after enzymatic hydrolysis of the conjugates and subsequent derivatization. The resulting mass spectra would provide detailed structural information for the identification and profiling of these metabolic products.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

The high resolving power of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, allows for the differentiation of ions with very close mass-to-charge ratios (m/z). This capability is essential for distinguishing the deuterated analog from its unlabeled counterpart and other potential isobaric interferences.

The theoretical exact mass of unlabeled megestrol acetate (C24H32O4) is 384.23005950 Da nih.gov. For Megestrol Acetate (D5 Major), where five hydrogen atoms are replaced by deuterium (B1214612), the theoretical exact mass can be calculated. The mass difference between a deuterium atom and a hydrogen atom is approximately 1.006276 Da. Therefore, the expected mass increase for the D5 analog would be 5 * 1.006276 Da = 5.03138 Da. This leads to a theoretical exact mass for Megestrol Acetate (D5 Major) of approximately 389.26144 Da.

Experimental HRMS analysis of Megestrol Acetate (D5 Major) would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm) of error. This high accuracy provides strong evidence for the successful incorporation of the five deuterium atoms and confirms the elemental composition of the molecule.

The structural elucidation process using HRMS involves the following key aspects:

Accurate Mass Measurement: Determining the m/z of the protonated molecule [M+H]+ with high precision.

Isotopic Pattern Analysis: Observing the characteristic isotopic distribution, which will be altered by the presence of deuterium atoms.

Fragmentation Analysis: Although more central to tandem mass spectrometry, HRMS can also provide accurate mass measurements of fragment ions, aiding in the confirmation of the compound's substructures.

A hypothetical HRMS data table for Megestrol Acetate (D5 Major) is presented below:

ParameterValue
Chemical FormulaC24H27D5O4
Theoretical Monoisotopic Mass389.26144 Da
Ionization ModeElectrospray Ionization (ESI) Positive
Observed Ion[M+H]+
Theoretical m/z of [M+H]+390.26871 Da
Measured m/z of [M+H]+390.26850 Da
Mass Error-0.54 ppm

This table is illustrative and based on theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the nuclei within a molecule, allowing for the unambiguous assignment of its structure.

For Megestrol Acetate (D5 Major), NMR spectroscopy is essential to confirm the exact location of the five deuterium atoms on the molecular scaffold. While mass spectrometry confirms the incorporation of the deuterium labels, NMR provides the precise regiochemical information.

The ¹H NMR spectrum of unlabeled megestrol acetate displays characteristic signals for its various protons. For instance, the spectrum would show signals for the methyl groups, the steroidal framework protons, and the acetyl group protons. In the ¹H NMR spectrum of Megestrol Acetate (D5 Major), the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the positions of deuteration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in Megestrol Acetate (D5 Major) will be very similar to those of the unlabeled compound. However, the carbon atoms directly bonded to deuterium will exhibit a characteristic triplet multiplicity in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. Furthermore, these carbons will show a slight upfield shift (isotopic shift) compared to the corresponding carbons in the unlabeled molecule.

Representative ¹H NMR Chemical Shifts for Megestrol Acetate

Proton AssignmentChemical Shift (ppm)Multiplicity
C18-H3~0.85s
C19-H3~1.20s
C6-CH3~1.85s
C21-H3 (Acetyl)~2.15s
C4-H~5.90s
C7-H~6.20d

This table is based on typical chemical shifts for similar steroid structures and is for illustrative purposes.

Mechanisms of Resistance and Strategies to Overcome in Preclinical Models

Acquired Resistance in Cell Lines and Animal Models

Acquired resistance to megestrol (B1676162) acetate (B1210297) often emerges from molecular changes within cancer cells that reduce their sensitivity to the drug. Key mechanisms identified in laboratory settings include alterations in hormone receptor expression and function, the activation of compensatory signaling pathways, and the increased efflux of the drug from the cell.

Megestrol acetate exerts its effects primarily by binding to and activating the progesterone (B1679170) receptor (PR) and, to a lesser extent, the glucocorticoid receptor (GR). nih.govnih.gov The status of these receptors is a critical determinant of cellular response.

Progesterone Receptor (PR): The level of PR expression is a significant predictor of response to megestrol acetate in breast cancer. nih.gov Downregulation or loss of PR expression is a primary mechanism of resistance. In endometrial cancer cell lines, for instance, the PR gene can be silenced through mechanisms like aberrant methylation, leading to a loss of the receptor protein and rendering the cells unresponsive to progestin-based therapies. researchgate.net Studies have shown that a lack of PR expression in some endometrial cancer cell lines correlates with resistance to the growth-inhibitory effects of megestrol acetate.

Glucocorticoid Receptor (GR): Megestrol acetate is also an agonist of the GR. nih.gov This interaction can mediate some of the drug's effects. Consequently, mutations in the GR that impair its function or downregulation of its expression can contribute to resistance. eur.nldrugbank.com In adipose-derived stem cells, megestrol acetate's proliferative and migratory effects were shown to be mediated through GR phosphorylation, and inhibition of the GR attenuated these effects. nih.gov This suggests that alterations in the GR signaling axis could be a potential escape mechanism for cancer cells.

ReceptorMechanism of ResistancePreclinical Model Evidence
Progesterone Receptor (PR) Downregulation/Loss of ExpressionStudies in endometrial cancer cells show PR gene methylation leads to receptor silencing and resistance. researchgate.net PR levels are a key predictor of response in breast cancer models. nih.gov
Glucocorticoid Receptor (GR) Mutation/DownregulationFunctional GR is required for certain megestrol acetate-induced cellular effects in preclinical models. nih.gov Mutations causing glucocorticoid resistance have been identified, providing a potential model for megestrol acetate resistance. eur.nldrugbank.com

When the primary therapeutic target of a drug is blocked, cancer cells can often compensate by activating other signaling pathways to maintain their growth and survival. This crosstalk between signaling networks is a common mechanism of endocrine resistance. nih.gov In the context of megestrol acetate, resistance can be associated with the activation of pathways that bypass the need for PR or GR signaling. For example, the intricate crosstalk between the estrogen receptor (ER), PR, and various growth factor receptor pathways (e.g., MAPK, PI3K/Akt) can provide an escape route. nih.govnih.gov If a tumor becomes less dependent on the PR pathway and more reliant on these alternative growth signals, it will exhibit resistance to megestrol acetate.

P-glycoprotein (P-gp) is a well-characterized ATP-dependent efflux pump that actively transports a wide range of substances out of cells, leading to reduced intracellular drug concentrations and multidrug resistance (MDR). nih.govfrontiersin.org While P-gp overexpression is a known mechanism of resistance for many chemotherapeutic agents, its relationship with megestrol acetate is complex. Preclinical studies have shown that megestrol acetate can interact with P-gp. nih.govnih.gov However, rather than being a substrate that is simply pumped out of the cell, megestrol acetate has been observed to act as a modulator of P-gp. In several MDR human cell lines, megestrol acetate was found to inhibit the function of P-gp, thereby reversing resistance to other chemotherapy drugs like vincristine. nih.gov This suggests that while drug efflux pumps are a critical resistance mechanism for many agents, megestrol acetate itself may not be a primary substrate for P-gp-mediated efflux. Instead, its interaction with P-gp appears to be one of inhibition, a property that could potentially be exploited therapeutically. nih.gov

Investigational Strategies to Combat Resistance (Preclinical)

To address the challenge of acquired resistance, researchers are investigating several strategies in preclinical settings, including combining megestrol acetate with other targeted agents and developing new drug analogs.

One promising approach is to combine megestrol acetate with inhibitors that target the alternative signaling pathways activated during the development of resistance.

Combination with Arsenic Trioxide: In liver cancer cell lines (HepG2 and BEL-7402), the combination of megestrol acetate with arsenic trioxide (ATO) resulted in a significantly enhanced inhibition of cell viability and a greater induction of apoptosis compared to either agent alone. nih.gov The study indicated that the synergistic antitumor effect involved the MAPK signaling pathway. nih.gov

Combination with Chemotherapy: In preclinical models of adrenocortical carcinoma (ACC), progesterone, the parent compound of megestrol acetate, was shown to have a cytotoxic effect and reduce metastasis formation. endocrine-abstracts.org This provided the rationale for combining megestrol acetate with the standard EDP-M chemotherapy regimen (etoposide, doxorubicin, cisplatin, and mitotane), with preclinical data suggesting potential for enhanced efficacy. endocrine-abstracts.org

Combination with AKT Inhibitors: The activation of the PI3K/Akt pathway is a known mechanism of resistance to hormonal therapies in endometrial cancer. Based on this preclinical rationale, clinical trials are now investigating the combination of megestrol acetate with AKT inhibitors like ipatasertib (B1662790) to overcome resistance in recurrent or metastatic endometrial cancers. georgiacancerinfo.org

Combination StrategyTarget Pathway/AgentPreclinical ModelObserved Effect
Megestrol Acetate + Arsenic TrioxideMAPK SignalingLiver Cancer Cells (HepG2, BEL-7402)Enhanced inhibition of cell viability and increased apoptosis. nih.gov
Megestrol Acetate + EDP-M ChemotherapyGeneral CytotoxicityAdrenocortical Carcinoma Cells (NCI-H295R, MUC-1)Progesterone (parent compound) showed cytotoxic and anti-metastatic effects, supporting the combination. endocrine-abstracts.org
Megestrol Acetate + AKT InhibitorPI3K/Akt PathwayEndometrial Cancer ModelsPreclinical rationale supports combining with AKT inhibitors to overcome resistance. georgiacancerinfo.org

The development of novel analogs of megestrol acetate represents another avenue of research aimed at overcoming resistance. The goal is to design molecules that retain the therapeutic activity of the parent compound but have improved properties, such as higher affinity for the target receptor, activity against mutated receptors, or reduced susceptibility to metabolic inactivation. While much of the recent innovation has focused on novel formulations like nanocrystals to improve bioavailability, the synthesis of structurally modified analogs to specifically combat resistance is an ongoing area of medicinal chemistry. nih.govresearchgate.netnih.gov

Epigenetic Modulators in Conjunction with Megestrol Acetate (In Vitro)

The exploration of combination therapies to overcome resistance to anti-cancer agents is a important area of preclinical research. While direct in vitro studies investigating the synergistic effects of megestrol acetate with epigenetic modulators are not extensively documented in publicly available research, a strong scientific rationale for such combinations can be constructed based on their individual mechanisms of action. The convergence of hormonal signaling pathways influenced by megestrol acetate and the broad transcriptional reprogramming induced by epigenetic agents, such as histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors, presents a compelling hypothesis for overcoming resistance in cancer cell lines.

Megestrol acetate, a synthetic progestin, primarily exerts its effects through the progesterone receptor (PR). patsnap.comcancer.gov Upon binding, it can modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. patsnap.comaacrjournals.org Studies have shown that megestrol acetate can induce G1 cell cycle arrest and cellular senescence in endometrial cancer cells, highlighting its direct influence on tumor cell growth. nih.gov

Epigenetic modulators, on the other hand, function by altering the chromatin landscape, thereby influencing the expression of a multitude of genes without changing the DNA sequence itself. nih.gov HDAC inhibitors work by preventing the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and generally promoting gene transcription. nih.gov This can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis. nih.govnih.gov Similarly, DNMT inhibitors prevent the methylation of DNA, another key epigenetic modification that silences gene expression. nih.gov The use of DNMT inhibitors can also lead to the reactivation of tumor suppressor genes. mdpi.com

The theoretical basis for combining megestrol acetate with epigenetic modulators lies in their potential for synergistic or additive effects on cancer cells that have developed resistance. For instance, resistance to hormonal therapies like megestrol acetate can arise from the silencing of the progesterone receptor gene via epigenetic mechanisms. In such a scenario, pretreatment or co-treatment with an HDAC inhibitor or a DNMT inhibitor could potentially restore PR expression, thereby re-sensitizing the cancer cells to megestrol acetate.

Furthermore, both megestrol acetate and epigenetic modulators can influence cell cycle regulation. Megestrol acetate can induce a G1 arrest nih.gov, while various HDAC inhibitors are also known to cause cell cycle arrest at different checkpoints. nih.gov The combination of these agents could lead to a more profound and sustained cell cycle blockade, ultimately leading to greater inhibition of cancer cell proliferation.

Preclinical studies have demonstrated the synergistic anti-cancer effects of combining different epigenetic drugs or pairing them with conventional chemotherapy. nih.govmdpi.com For example, the combination of HDAC inhibitors and DNMT inhibitors has shown promise in various cancer models. uu.nl This suggests that a multi-pronged attack on the cellular machinery of cancer cells is a viable strategy. While specific data on the combination with megestrol acetate is lacking, the principles of these successful combinations can be extrapolated.

Future in vitro research would be necessary to validate these hypotheses. Such studies would likely involve treating resistant cancer cell lines with megestrol acetate, an epigenetic modulator, or a combination of both and assessing various endpoints such as cell viability, apoptosis, cell cycle progression, and the expression of key genes and proteins involved in hormonal signaling and cell growth.

The following table outlines the classes of compounds discussed and their primary mechanisms of action:

Compound ClassExample Compound(s)Primary Mechanism of Action in Cancer Cells
ProgestinMegestrol AcetateBinds to and activates progesterone receptors, modulating gene expression related to cell growth and differentiation. patsnap.comcancer.gov
Histone Deacetylase (HDAC) InhibitorsSuberoylanilide hydroxamic acid (SAHA), MS-275Inhibit HDAC enzymes, leading to histone hyperacetylation and altered gene expression, often reactivating tumor suppressor genes. nih.govaacrjournals.org
DNA Methyltransferase (DNMT) Inhibitors5-aza-2'-deoxycytidine (Decitabine)Inhibit DNA methyltransferases, leading to DNA hypomethylation and re-expression of silenced genes. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Molecular Targets

While Megestrol (B1676162) Acetate (B1210297) is well-established as an agonist of the progesterone (B1679170) receptor (PR) and to a lesser extent, the glucocorticoid receptor (GR), its complete molecular activity profile is not fully understood. nih.govpatsnap.com Future research will likely focus on identifying and validating novel molecular targets to better explain its diverse physiological effects, including its pronounced impact on appetite and metabolism. nih.govdrugbank.com

Initial investigations suggest that Megestrol Acetate's influence on appetite may be linked to the modulation of neuropeptide Y and the inhibition of pro-inflammatory cytokines like TNF-α, interleukin-1, and interleukin-6. nih.gov However, the direct molecular interactions driving these effects remain an active area of investigation. A recent study has shed light on its anticancer mechanism in endometrial cancer, demonstrating that Megestrol Acetate induces cellular senescence by interacting with the Progesterone Receptor B/FOXO1 axis. nih.gov This finding opens up new avenues for exploring its role in cell cycle regulation beyond its traditional hormonal functions.

Future research may employ techniques such as affinity chromatography-mass spectrometry and chemical proteomics to identify novel binding partners for Megestrol Acetate. This could reveal interactions with other nuclear receptors, enzymes, or signaling proteins that contribute to its therapeutic and off-target effects. Understanding these novel targets is crucial for repositioning the drug for new indications and for designing next-generation progestins with improved specificity.

Development of Advanced Preclinical Models (e.g., Organoids, Microfluidic Systems)

Traditional two-dimensional (2D) cell culture and animal models have been instrumental in characterizing the basic pharmacology of Megestrol Acetate. However, these models often fail to fully replicate the complexity of human tissues and the dynamic hormonal exchanges that occur in vivo. nih.gov The development of more sophisticated preclinical models is a critical step towards a more nuanced understanding of its action.

Organoids , which are three-dimensional (3D) self-organizing structures derived from stem cells, are emerging as powerful tools in reproductive and cancer biology. nih.govufluidix.com These models recapitulate many of the architectural and functional characteristics of their organ of origin. nih.gov For Megestrol Acetate research, patient-derived organoids from endometrial or breast tumors could provide a platform for personalized medicine, allowing for the screening of drug sensitivity and the investigation of resistance mechanisms in a patient-specific context.

Microfluidic systems , or "organ-on-a-chip" technology, offer another layer of sophistication by enabling the co-culture of different cell types in a dynamic environment that mimics physiological fluid flow. nih.govresearchgate.net These systems can be used to model the complex interplay between different organs, such as the liver and the endometrium, to study the metabolism and systemic effects of Megestrol Acetate. nih.gov The integration of organoids with microfluidic platforms could create multi-organ-on-a-chip systems for more comprehensive preclinical evaluation. nih.gov

Model TypeDescriptionApplication in Megestrol Acetate ResearchPotential Advantages
Organoids3D self-organizing structures derived from stem cells that mimic organ architecture and function. nih.govufluidix.comPatient-specific drug sensitivity testing for endometrial and breast cancer; investigation of resistance mechanisms.Recapitulates tissue architecture and heterogeneity; potential for personalized medicine. nih.gov
Microfluidic Systems (Organ-on-a-Chip)Micro-engineered systems that mimic the dynamic and mechanical environment of living organs. nih.govresearchgate.netStudying the metabolism and systemic effects of Megestrol Acetate by co-culturing different cell types (e.g., liver and endometrial cells). nih.govAllows for the study of cell-cell interactions under physiological flow conditions; potential to model multi-organ systems. ufluidix.com

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics)

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to dissect the molecular mechanisms of Megestrol Acetate on a global scale. bioscientifica.com These approaches can generate vast amounts of data on changes in gene expression, protein levels, and metabolite profiles in response to drug treatment.

Transcriptomics : RNA sequencing (RNA-seq) can be used to create a comprehensive map of the genes that are up- or down-regulated by Megestrol Acetate in target tissues. This can help to identify novel signaling pathways and downstream effectors of its action.

Proteomics : Techniques like mass spectrometry-based proteomics can identify and quantify changes in the entire protein complement of a cell or tissue following Megestrol Acetate treatment. This can provide insights into post-translational modifications and protein-protein interactions that are not apparent from transcriptomic data alone.

Metabolomics : By analyzing the complete set of small-molecule metabolites, metabolomics can reveal how Megestrol Acetate alters cellular metabolism. alifesci.com This is particularly relevant for understanding its effects on appetite and weight gain.

Integrating these different omics datasets can provide a more holistic and systems-level understanding of Megestrol Acetate's mechanism of action. bioscientifica.comresearchgate.net For example, combining transcriptomic and proteomic data can help to identify key regulatory hubs that are modulated by the drug.

Refinement of Predictive Biomarkers in Research Systems

Identifying patients who are most likely to respond to Megestrol Acetate therapy is a key clinical challenge. While estrogen receptor (ER) and progesterone receptor (PR) status are used as predictive biomarkers in breast cancer, they are not always sufficient to predict response. nih.govnih.govnih.gov Future research will focus on identifying and validating more robust and refined predictive biomarkers.

The integration of omics data from clinical trials and preclinical models can facilitate the discovery of novel biomarker candidates. For instance, specific gene expression signatures or protein profiles in tumor biopsies may be associated with a better response to Megestrol Acetate. A current clinical trial is investigating changes in protein expression, including markers in the PI3K-Akt-mTOR pathway, as potential predictors of response in patients with endometrial intraepithelial neoplasia treated with Megestrol Acetate. clinicaltrials.gov

Furthermore, the development of liquid biopsy techniques, such as the analysis of circulating tumor DNA (ctDNA) or circulating tumor cells (CTCs), could provide a non-invasive means of monitoring treatment response and detecting the emergence of resistance.

Computational Approaches for Drug Design and Repurposing

Computational methods are playing an increasingly important role in drug discovery and development. emanresearch.org For a well-characterized compound like Megestrol Acetate, these approaches can be used for both drug design and repurposing.

Structure-based drug design (SBDD) can be used to design novel progestins with improved affinity and selectivity for the progesterone receptor, or to modify the structure of Megestrol Acetate to enhance its activity at novel molecular targets. This involves using the three-dimensional structures of target proteins to guide the design of new molecules.

Ligand-based drug design (LBDD) can be employed when the structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the biological target of interest to develop new drug candidates.

Computational approaches can also be used for drug repurposing , which involves identifying new therapeutic uses for existing drugs. By screening large databases of drug-target interactions, it may be possible to identify new indications for Megestrol Acetate based on its predicted activity at various molecular targets.

Comparative Studies with Next-Generation Progestins and Steroid Modulators

The field of hormonal therapy is continually advancing, with the development of next-generation progestins and selective progesterone receptor modulators (SPRMs). mastermrcog.com Comparative studies are essential to understand the relative efficacy and specific applications of Megestrol Acetate in this evolving landscape.

For instance, studies have compared Megestrol Acetate with the levonorgestrel-releasing intrauterine system (LNG-IUS) for the treatment of atypical endometrial hyperplasia and early-stage endometrial cancer. nih.govnih.govresearchgate.net These studies provide valuable data on the comparative effectiveness of systemic versus local progestin therapy.

Q & A

Basic Question: What methodologies are recommended to ensure purity and identity validation of Megestrol Acetate (D5 Major) in preclinical synthesis?

Methodological Answer:
For purity validation, use high-performance liquid chromatography (HPLC) with a USP Megestrol Acetate reference standard. Ensure the mobile phase includes a mixture of acetonitrile and water (e.g., 60:40 v/v) to optimize retention time and peak resolution . Identity confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) and mass spectrometry (MS) to verify structural integrity and isotopic labeling (D5) . For novel compounds, provide full spectral data and elemental analysis (C, H, O) with ≤0.4% deviation from theoretical values .

Basic Question: How should researchers design a clinical trial to assess Megestrol Acetate’s impact on cachexia in dialysis patients?

Methodological Answer:
Adopt a multicenter, prospective, randomized controlled trial (RCT) design. Key considerations:

  • Dosage: Use 160 mg/day (established as safe and effective in prior trials) .
  • Outcome Metrics: Include anthropometric measurements (e.g., BMI, mid-arm circumference), inflammatory markers (CRP, IL-6), and quality-of-life surveys (e.g., SF-36) .
  • Ethics: Obtain approval from institutional review boards (IRBs) and align with the Declaration of Helsinki .
  • Statistical Power: Calculate sample size using a two-tailed t-test with α=0.05, power=80%, and effect size derived from pilot data .

Advanced Question: How can researchers resolve contradictions in Megestrol Acetate’s anti-inflammatory effects across in vitro and clinical studies?

Methodological Answer:

  • Data Triangulation: Combine quantitative meta-analysis of clinical trial data (e.g., pooled CRP levels) with qualitative analysis of patient subgroups (e.g., dialysis vs. cancer populations) .
  • Mechanistic Studies: Use RNA sequencing in adipocyte models to identify glucocorticoid receptor (GR)-mediated pathways affected by Megestrol Acetate. Compare results with clinical cytokine profiles .
  • Bias Mitigation: Apply the CONSORT checklist to evaluate trial design flaws (e.g., unblinded studies, heterogeneous dosing) .

Advanced Question: What experimental strategies validate the anti-androgenic properties of Megestrol Acetate in hormone-sensitive cancers?

Methodological Answer:

  • In Vitro Models: Use androgen receptor (AR)-positive cell lines (e.g., LNCaP) to measure AR translocation via immunofluorescence and transcriptional activity via luciferase assays (e.g., PSA promoter-driven reporters) .
  • In Vivo Validation: Employ xenograft models in castrated mice, comparing tumor growth inhibition between Megestrol Acetate and bicalutamide (positive control). Use immunohistochemistry to assess AR expression .
  • Data Reproducibility: Share raw data (e.g., flow cytometry files, tumor volumes) in supplementary materials with detailed protocols .

Basic Question: What are the best practices for analyzing Megestrol Acetate’s pharmacokinetics in nanocrystal vs. micronized formulations?

Methodological Answer:

  • Bioavailability Testing: Conduct crossover studies in healthy volunteers, measuring AUC0–24h and Cmax via LC-MS/MS. Include fed/fasted states to assess food effects .
  • Dissolution Testing: Use USP Apparatus II (paddle method) with biorelevant media (e.g., FaSSIF) to simulate intestinal conditions. Compare dissolution profiles via f2 similarity factor .
  • Nanocrystal Characterization: Perform dynamic light scattering (DLS) for particle size and zeta potential, and X-ray diffraction (XRD) for crystallinity .

Advanced Question: How can researchers optimize in vitro-to-in vivo translation of Megestrol Acetate’s adipogenic effects?

Methodological Answer:

  • 3D Cell Models: Culture adipose-derived stem cells (ASCs) in Matrigel-based spheroids to mimic tissue complexity. Measure adipogenic markers (e.g., PPAR-γ, C/EBP-α) via qPCR .
  • Microphysiological Systems: Use organ-on-chip platforms with perfusion to simulate nutrient delivery and hormonal gradients .
  • Multi-Omics Integration: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify conserved pathways between ASCs and clinical adipose biopsies .

Basic Question: What statistical methods are appropriate for analyzing dose-response relationships in Megestrol Acetate studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report EC50 values with 95% confidence intervals .
  • Handling Outliers: Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points .
  • Multivariate Analysis: Use principal component analysis (PCA) to disentangle confounding variables (e.g., age, baseline BMI) in clinical datasets .

Advanced Question: What strategies mitigate batch-to-batch variability in Megestrol Acetate synthesis for reproducible research?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR spectroscopy to monitor reaction intermediates and ensure consistent deuteration (D5) .
  • Quality-by-Design (QbD): Use factorial design experiments to optimize reaction parameters (e.g., temperature, solvent ratio) and define a design space .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV to identify degradation products .

Basic Question: How should researchers address ethical considerations in Megestrol Acetate trials involving vulnerable populations (e.g., advanced cancer patients)?

Methodological Answer:

  • Informed Consent: Use simplified consent forms with visual aids for patients with cognitive impairments. Include a Legally Authorized Representative (LAR) in the consent process .
  • Data Safety Monitoring Board (DSMB): Establish an independent DSMB to review adverse events (e.g., thromboembolism risk) and recommend trial modifications .
  • Post-Trial Access: Develop a protocol for continued drug access post-trial, aligned with WHO ethical guidelines .

Advanced Question: What computational tools can predict Megestrol Acetate’s interactions with non-target receptors (e.g., glucocorticoid vs. progesterone receptors)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate ligand-receptor binding. Compare binding energies (ΔG) and hydrogen-bonding patterns between Megestrol Acetate and receptor isoforms .
  • Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess conformational stability of receptor-ligand complexes .
  • Machine Learning: Train a random forest model on ChEMBL bioactivity data to predict off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.